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D-myo-Inositol-3-phosphate (sodium salt) -

D-myo-Inositol-3-phosphate (sodium salt)

Catalog Number: EVT-10899479
CAS Number:
Molecular Formula: C6H12NaO9P
Molecular Weight: 282.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

D-myo-Inositol-3-phosphate is derived from the enzymatic conversion of D-myo-inositol 3,4-bisphosphate by the enzyme inositol polyphosphate-4-phosphatase. It is classified under the category of organic compounds, specifically as an inositol phosphate, which are characterized by their phosphate groups attached to an inositol ring structure. The chemical formula for D-myo-Inositol-3-phosphate is C6H13O9PC_6H_{13}O_9P, with a molecular weight of approximately 260.14 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of D-myo-Inositol-3-phosphate can be achieved through several methods, primarily involving enzymatic reactions. One common method includes the hydrolysis of D-myo-inositol 3,4-bisphosphate using specific phosphatases. The reaction can be summarized as follows:

D myo inositol 3 4 bisphosphateinositol polyphosphate 4 phosphataseD myo Inositol 3 phosphate+Pi\text{D myo inositol 3 4 bisphosphate}\xrightarrow{\text{inositol polyphosphate 4 phosphatase}}\text{D myo Inositol 3 phosphate}+\text{Pi}

This reaction highlights the role of enzymes that facilitate the removal of phosphate groups from inositol phosphates, leading to the formation of D-myo-Inositol-3-phosphate. The purification of this compound typically involves chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological applications .

Chemical Reactions Analysis

Reactions and Technical Details

D-myo-Inositol-3-phosphate participates in various biochemical reactions within cells. Notably, it can be dephosphorylated to form myo-inositol through the action of myo-inositol monophosphatase. This reaction plays a significant role in the regulation of intracellular signaling pathways.

The general reaction can be expressed as:

D myo Inositol 3 phosphatemyo inositol monophosphatasemyo inositol+Pi\text{D myo Inositol 3 phosphate}\xrightarrow{\text{myo inositol monophosphatase}}\text{myo inositol}+\text{Pi}

Additionally, D-myo-Inositol-3-phosphate can act as a precursor for other inositols and phosphoinositides involved in signaling cascades that regulate cellular functions such as calcium mobilization and cell proliferation .

Mechanism of Action

Process and Data

The mechanism of action for D-myo-Inositol-3-phosphate primarily involves its role as a second messenger in cellular signaling pathways. Upon generation from higher-order inositol phosphates, it participates in signaling cascades that lead to the release of calcium ions from intracellular stores.

This process typically involves:

  1. Binding: D-myo-Inositol-3-phosphate binds to specific receptors or proteins that facilitate signal transduction.
  2. Calcium Mobilization: It activates phosphoinositide-specific phospholipase C, leading to the production of diacylglycerol and inositol trisphosphate, which subsequently mobilizes calcium ions from the endoplasmic reticulum.
  3. Cellular Response: The increase in intracellular calcium concentration triggers various physiological responses depending on the cell type .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

D-myo-Inositol-3-phosphate (sodium salt) exhibits several notable physical and chemical properties:

  • Appearance: White solid
  • Solubility: Soluble in water
  • Melting Point: Typically ranges around 150°C when hydrated
  • pKa: Approximately 7.0 indicating its weakly basic nature
  • Stability: Stable under normal laboratory conditions but should be stored at -20°C for long-term preservation .
Applications

Scientific Uses

D-myo-Inositol-3-phosphate has diverse applications in scientific research:

  1. Cell Signaling Studies: It is widely used to study signal transduction mechanisms involving calcium mobilization.
  2. Metabolic Pathway Research: Researchers utilize it to explore metabolic pathways related to phosphoinositide metabolism.
  3. Pharmacological Investigations: Its role as a second messenger makes it significant in pharmacological studies aimed at understanding drug effects on cellular signaling.
  4. Biochemical Assays: Employed as a standard or control in various biochemical assays related to cell biology and biochemistry .
Biosynthetic Pathways and Enzymatic Regulation

Role of D-myo-Inositol-3-phosphate Synthase (MIPS) in De Novo Synthesis

D-myo-Inositol-3-phosphate synthase (MIPS; EC 5.5.1.4) catalyzes the committed step in de novo inositol biosynthesis: the NAD⁺-dependent isomerization of glucose-6-phosphate to D-myo-inositol-3-phosphate (D-myo-Inositol-3-phosphate). This reaction represents the sole pathway for de novo production of inositol-containing compounds in eukaryotes, positioning MIPS as a gatekeeper for cellular inositol pools [1] [4] [10]. The enzyme operates via a four-step mechanism involving oxidation, aldol cyclization, reduction, and intramolecular aldol condensation, with NAD⁺ acting as a cofactor [4] [9].

In plants, MIPS exhibits tissue-specific expression patterns, with peak activity observed in developing seeds where it supports phytic acid (inositol hexakisphosphate) biosynthesis for phosphorus storage. Soybean (Glycine max), for example, expresses at least four distinct MIPS genes (GmMIPS1–4), with GmMIPS1 transcripts accumulating preferentially in immature cotyledons during early seed development [1]. Arabidopsis thaliana possesses three MIPS genes (MIPS1, MIPS2, MIPS3), with genetic studies revealing functional redundancy and essential roles in embryogenesis. While single mips mutants display no overt phenotypes, double mutants (e.g., mips1 mips3) exhibit defective cotyledon development, and the mips1 mips2 mips3 triple mutant is embryolethal, underscoring the non-redundant role of MIPS in supplying inositol for critical developmental processes [10].

Table 1: Tissue-Specific Expression of MIPS Isoforms in Selected Eukaryotes

OrganismGene/IsoformPrimary Site of ExpressionFunctional Significance
Soybean (Glycine max)GmMIPS1Immature cotyledonsPhytic acid biosynthesis in seeds
Soybean (Glycine max)GmMIPS2Roots, seed coatsRoot development, stress response?
Soybean (Glycine max)GmMIPS3Flowers, leaves, germinated cotyledonsReproductive development, germination
Arabidopsis thalianaMIPS1Embryos, throughout developmentEssential for embryogenesis (functional redundancy)
Saccharomyces cerevisiaeINO1Constitutively expressed, repressed by inositolGeneral inositol supply

Alternative Splicing and Isoform Diversity in MIPS Gene Expression

Alternative splicing (AS) significantly expands the functional repertoire of MIPS enzymes across eukaryotes, generating isoforms with potential differences in activity, localization, or regulation. High-throughput transcriptome analyses indicate that over 60% of intron-containing plant genes undergo AS, with intron retention being the most frequent event [3] [8]. While direct characterization of AS in plant MIPS genes is evolving, evidence from other gene families and expression studies suggests AS likely contributes to MIPS functional diversification.

Soybean EST data reveals four distinct MIPS transcript sequences (GmMIPS1–4), potentially arising from distinct genes or alternative splicing events. These isoforms display divergent expression profiles: GmMIPS1 transcripts dominate in immature cotyledons, GmMIPS2 is prevalent in roots and seed coats, while GmMIPS3 is found in flowers, leaves, and germinated cotyledons [1]. This compartmentalization implies specialized physiological roles for different isoforms, such as GmMIPS1 in seed phosphorus storage versus GmMIPS2 or GmMIPS3 in stress adaptation or reproductive development.

AS is dynamically regulated by developmental cues and environmental stresses (e.g., temperature, salinity, light) via changes in the abundance and phosphorylation status of serine/arginine-rich (SR) and heterogeneous nuclear ribonucleoprotein (hnRNP) splicing factors [3] [8]. While the specific impact of these regulators on MIPS splicing requires further study, the conservation of AS mechanisms suggests its role in fine-tuning MIPS activity and cellular inositol homeostasis under varying conditions.

Substrate Specificity and Kinetic Modulation by NAD⁺ Binding Domains

MIPS exhibits stringent substrate specificity for D-glucose-6-phosphate (Glc-6-P) as its primary carbon source. Kinetic studies across species confirm Glc-6-P as the obligate substrate, with no activity reported for close analogues like glucose-1-phosphate or mannose-6-phosphate [4] [6]. The enzyme absolutely requires NAD⁺ as a cofactor, utilizing it in a tightly coupled redox cycle during the isomerization reaction [4] [9].

Structural analyses, primarily from yeast and bacteria, reveal MIPS functions as a homotetramer (in yeast) or homotrimer (in mammals and some bacteria). Each monomer comprises three key domains:

  • Catalytic Domain: Binds Glc-6-P.
  • NAD⁺-Binding Domain: Characterized by a Rossmann fold.
  • Central Domain: Stabilizes the catalytic and NAD⁺-binding domains [2] [6].

Crucially, MIPS activity is post-translationally regulated by phosphorylation within its NAD⁺-binding domain. Mass spectrometry identified five phosphorylation sites in yeast MIPS (Ser-184, Ser-296, Ser-374, and two non-conserved sites), three of which (Ser-184, Ser-296, Ser-374) are conserved in human MIPS (Ser-177, Ser-279, Ser-357). Functional characterization using phosphodeficient (alanine, A) and phosphomimetic (aspartate, D) mutants demonstrated that phosphorylation exerts complex regulatory effects:

  • Phosphomimetic mutations at Ser-184 (S184D; human S279D) and Ser-374 (S374D; human S357D) significantly decreased MIPS enzymatic activity.
  • Mutation of Ser-296 (S296A or S296D) in yeast (human Ser-279) also reduced activity, indicating this residue is critical irrespective of phosphorylation state.
  • The phosphodeficient double mutant S184A/S374A exhibited increased MIPS activity, conferred a growth advantage in yeast, and partially rescued sensitivity to the MIPS inhibitor valproate [2].

This demonstrates that inhibitory phosphorylation at specific sites within the NAD⁺-binding domain (Ser-184 and Ser-374 in yeast) provides a mechanism for rapid modulation of MIPS activity and cellular inositol flux independently of transcriptional control.

Table 2: Functionally Characterized Phosphorylation Sites in MIPS

OrganismPhosphorylation SiteDomain LocationEffect of Phosphomimetic Mutation (D)Effect of Phosphodeficient Mutation (A)Conservation
Saccharomyces cerevisiae (Yeast)Ser-184NAD⁺-bindingDecreased activity (Inhibitory)No significant change vs WTConserved (Human Ser-177)
Saccharomyces cerevisiae (Yeast)Ser-296NAD⁺-bindingDecreased activity (Critical residue)Decreased activity (Critical residue)Conserved (Human Ser-279)
Saccharomyces cerevisiae (Yeast)Ser-374NAD⁺-bindingDecreased activity (Inhibitory)No significant change vs WTConserved (Human Ser-357)
Homo sapiens (Human)Ser-177NAD⁺-bindingDecreased activity (Inhibitory)NDConserved
Homo sapiens (Human)Ser-279NAD⁺-bindingDecreased activity (Critical residue)Decreased activity (Critical residue)Conserved
Homo sapiens (Human)Ser-357NAD⁺-bindingDecreased activity (Inhibitory)NDConserved

Evolutionary Conservation of Biosynthetic Machinery Across Eukaryotes

The MIPS enzyme and the core pathway for D-myo-Inositol-3-phosphate synthesis represent an ancient and highly conserved evolutionary innovation. Phylogenetic analyses confirm MIPS presence in bacteria, archaea, and virtually all eukaryotes, indicating its emergence prior to the divergence of these domains [4] [6]. The enzyme structure, particularly the catalytic and NAD⁺-binding domains, shows remarkable sequence and structural conservation from prokaryotes to humans [1] [6]. This deep conservation underscores the fundamental cellular requirement for de novo inositol biosynthesis.

Gene duplication and diversification events have shaped the MIPS gene family across eukaryotic lineages. The last eukaryotic common ancestor (LECA) likely possessed a complex MIPS repertoire, as evidenced by the presence of multiple ancient MIPS clades identifiable in diverse extant unicellular and multicellular eukaryotes [6]. Land plants exhibit a notable expansion, with species like soybean (Glycine max) possessing at least four MIPS genes and Arabidopsis thaliana possessing three (MIPS1, MIPS2, MIPS3) [1] [10]. This expansion contrasts with vertebrates, which typically possess a single ISYNA1 gene encoding MIPS, though multiple transcript variants may exist. The retention of multiple functional MIPS genes in plants suggests strong selective pressure for subfunctionalization or neofunctionalization, enabling tissue-specific expression (e.g., seed versus root) and potentially specialized roles in processes like seed phytate storage or stress adaptation [1] [6] [10].

Beyond the synthase itself, the downstream utilization of D-myo-Inositol-3-phosphate for generating phosphoinositides (PIPs) and other signaling molecules is also deeply conserved. PIPs play crucial roles in membrane trafficking, cytoskeletal organization, and signal transduction across eukaryotes. The embryonic lethality observed in Arabidopsis mips1 mips2 mips3 triple mutants highlights the indispensable role of MIPS-derived inositol for synthesizing phosphatidylinositol (PtdIns), the foundational lipid for PIPs. Overexpression of PHOSPHATIDYLINOSITOL SYNTHASE2 (PIS2), which converts free myo-inositol to PtdIns, rescued the developmental defects of the mips1 mips3 mutant, demonstrating that the essential function of MIPS during embryogenesis is primarily to supply substrate for PtdIns and consequently PIP synthesis [10]. This underscores the profound evolutionary conservation of inositol-containing lipids in fundamental cellular architecture and signaling.

Properties

Product Name

D-myo-Inositol-3-phosphate (sodium salt)

IUPAC Name

sodium;[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate

Molecular Formula

C6H12NaO9P

Molecular Weight

282.12 g/mol

InChI

InChI=1S/C6H13O9P.Na/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);/q;+1/p-1/t1?,2-,3+,4-,5-,6?;/m0./s1

InChI Key

CHOHZLSIGPJILL-YLIIPRRGSA-M

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)O.[Na+]

Isomeric SMILES

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)[O-])O)O.[Na+]

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